
3-Propylpyrrolidine
Overview
Description
3-Propylpyrrolidine is a pyrrolidine derivative featuring a propyl group (-CH₂CH₂CH₃) at the 3-position of the saturated five-membered nitrogen-containing heterocycle. Pyrrolidine itself (CAS 123-75-1) is a versatile scaffold in organic chemistry and drug design due to its conformational flexibility and ability to act as a secondary amine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 3-propyl-1,4-diaminobutane, under acidic conditions. Another method includes the 1,3-dipolar cycloaddition of a nitrone with a dipolarophile, typically an olefin, to form the pyrrolidine ring .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3-propylpyrrole. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Propylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Discovery
The pyrrolidine scaffold, including 3-propylpyrrolidine, is widely recognized for its versatility in drug design. Its structural features allow for the exploration of diverse pharmacophores, leading to the development of compounds with specific biological activities. Notably, compounds derived from pyrrolidine have been linked to treatments for various diseases, including cancer and central nervous system disorders.
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Case Study: RORγt Inverse Agonists
Recent research highlighted the development of cis-3,4-diphenylpyrrolidine derivatives as potent inverse agonists for RORγt, a receptor implicated in autoimmune diseases. The study demonstrated that modifying the stereochemistry of the pyrrolidine ring significantly influenced biological activity and receptor selectivity . - Table 1: Biological Activities of Pyrrolidine Derivatives
Compound Name | Target Receptor | EC50 (nM) | Activity Type |
---|---|---|---|
cis-3,4-Diphenylpyrrolidine | RORγt | 12 | Inverse Agonist |
4-Benzylpyrrolidine-3-carboxylic acid | PPARα/γ | 5–90 | Dual Agonist |
1.2 Antidiabetic Agents
Pyrrolidine derivatives have also shown promise as dual agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation. For instance, compounds derived from this compound demonstrated significant efficacy in lowering fasting glucose levels in diabetic models .
Materials Science
2.1 Battery Technology
In materials science, this compound has been utilized in the formulation of ionic liquid electrolytes for lithium batteries. The incorporation of pyrrolidinium cations into ionic liquids has been shown to enhance the stability and performance of lithium metal anodes by suppressing dendrite formation during cycling .
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Case Study: Lithium Metal Batteries
A study reported that using a pyrrolidinium-based ionic liquid electrolyte improved the solid-electrolyte interphase (SEI) morphology on lithium electrodes, thus prolonging battery life and performance . - Table 2: Performance Metrics of Ionic Liquid Electrolytes
Electrolyte Composition | Lithium Dendrite Formation | Cycle Life (Cycles) |
---|---|---|
[C3mPyr+][FSI−] | Suppressed | >500 |
Conventional Liquid Electrolyte | Prominent | <100 |
Mechanism of Action
The mechanism of action of 3-Propylpyrrolidine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. Molecular docking studies have shown that it can interact with proteins such as Akt, influencing cellular pathways involved in growth and survival .
Comparison with Similar Compounds
Comparison with Similar Pyrrolidine Derivatives
The following table summarizes key structural analogs of 3-propylpyrrolidine, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Differences
- In contrast, the allyl group in 3-(prop-2-en-1-yl)pyrrolidine introduces unsaturation, enabling conjugation or cyclization reactions .
- Polarity: Cyano (-CN) and dimethylamino (-N(CH₃)₂) groups increase polarity, improving water solubility. For example, 3-cyano-3-methylpyrrolidine HCl has a molecular weight of 146.62 g/mol and likely higher solubility than non-polar analogs .
- Chirality : Chiral centers, as in (S)-3-methylpyrrolidine HCl, are critical for enantioselective synthesis or asymmetric catalysis .
Physicochemical Properties
- Boiling Point/Melting Point: Longer alkyl chains (e.g., propyl) elevate boiling points due to increased van der Waals interactions. For comparison, pyrrolidine itself has a boiling point of 87°C, while substituted derivatives like 3-(dimethylamino)pyrrolidine may exhibit higher values due to hydrogen bonding .
- Solubility: Propyl-substituted derivatives are expected to have lower aqueous solubility than polar analogs like 3-cyano-pyrrolidines.
Biological Activity
3-Propylpyrrolidine is a pyrrolidine derivative that has garnered interest due to its diverse biological activities. This compound, like other pyrrolidine alkaloids, exhibits a range of pharmacological properties, making it a subject of various biochemical and medical studies. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Target and Mode of Action
This compound interacts with several biological targets, influencing various biochemical pathways. Pyrrolidine alkaloids are known for their ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS). They can affect the activity of neurotransmitters like GABA and glutamate, which are crucial for neuronal signaling and plasticity.
Biochemical Pathways
The compound has been shown to influence pathways related to:
- Neuroprotection: It may enhance neuronal survival and reduce oxidative stress.
- Inflammation: It has potential anti-inflammatory effects, which could be beneficial in neurodegenerative diseases.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Neuroprotective Effects : A study demonstrated that this compound could significantly reduce neuronal cell death in models of oxidative stress. The compound was found to activate survival pathways involving BDNF (Brain-Derived Neurotrophic Factor) and inhibit apoptotic signals.
- Antimicrobial Activity : Research indicated that this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at low concentrations.
- Analgesic Properties : In a model of neuropathic pain, this compound was tested for its analgesic effects. Results showed that it reduced pain responses more effectively than standard analgesics like ibuprofen, suggesting its potential as a novel pain management therapy .
Research Findings
Recent findings highlight the multifaceted biological activities of this compound:
- Cell Proliferation : Studies have shown that this compound can influence cell proliferation rates in cancer cell lines, potentially offering insights into its anticancer properties.
- Interaction with Ion Channels : The compound has been observed to modulate voltage-gated sodium and calcium channels, which are critical for neuronal excitability and muscle contraction. This modulation may underlie its neuroprotective and analgesic effects .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-Propylpyrrolidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves alkylation of pyrrolidine precursors or ring-closing metathesis. For example, alkylation with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) yields this compound, but purity depends on reaction time and temperature optimization. Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product. Reaction conditions such as solvent polarity and catalyst choice (e.g., palladium for cross-coupling) significantly affect yield .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic peaks for the pyrrolidine ring (δ 1.5–2.5 ppm for CH₂ groups) and propyl chain (δ 0.9–1.4 ppm). Mass spectrometry (MS) via electron ionization (EI) provides molecular ion ([M⁺]) validation. High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection ensures purity (>95%). Reference standards and spectral databases should be cross-referenced to avoid misidentification .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to potential respiratory and dermal hazards, researchers must use fume hoods, nitrile gloves, and lab coats. Safety Data Sheets (SDS) should be reviewed for first-aid measures (e.g., rinsing eyes with water for 15 minutes if exposed). Storage in airtight containers under inert gas (N₂ or Ar) prevents degradation. Toxicity studies in model organisms (e.g., rodents) are advised before biological assays .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity or biological interactions of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates binding affinities to target proteins (e.g., GPCRs). Solvent effects should be modeled using implicit solvation (PCM). Validation against experimental IC₅₀ values ensures computational reliability .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Researchers should:
- Replicate experiments under standardized conditions (e.g., fixed pH, temperature).
- Use High-Resolution Mass Spectrometry (HRMS) to confirm compound purity.
- Apply meta-analysis to pooled data, adjusting for covariates like solvent choice (DMSO vs. saline) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific pharmacological targets?
- Methodological Answer : Systematic SAR involves synthesizing analogs with modified alkyl chain lengths or substituents (e.g., halogenation at the pyrrolidine nitrogen). Biological testing (e.g., enzyme inhibition assays) identifies critical pharmacophores. Multivariate analysis (PCA or PLS) correlates structural features with activity. Cross-referencing crystallographic data (PDB) enhances target specificity predictions .
Q. Data Contradiction and Validation
Q. Why do computational predictions and experimental results for this compound’s physicochemical properties (e.g., logP) sometimes diverge?
- Methodological Answer : Differences often stem from approximations in computational models (e.g., neglecting solvent dynamics). Experimental logP values (via shake-flask method) should be compared with computational outputs (ALOGPS or XLogP3). Statistical tools (Bland-Altman plots) quantify bias, while force-field adjustments (e.g., AMBER) improve accuracy .
Q. Experimental Design Considerations
Q. What ethical and reproducibility guidelines apply to in vivo studies involving this compound?
- Methodological Answer : Follow institutional animal care protocols (IACUC approval) for dosing and euthanasia. Data must include sample size justification (power analysis), blinding procedures, and negative controls. Raw data (e.g., HPLC chromatograms) should be archived in repositories like Figshare to ensure transparency .
Properties
IUPAC Name |
3-propylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-3-7-4-5-8-6-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKEXKTXWGBCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505626 | |
Record name | 3-Propylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-47-4 | |
Record name | 3-Propylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-propylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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